molecular formula C11H14O3 B057033 3,4-Dimethoxyphenylacetone CAS No. 776-99-8

3,4-Dimethoxyphenylacetone

Cat. No.: B057033
CAS No.: 776-99-8
M. Wt: 194.23 g/mol
InChI Key: UMYZWICEDUEWIM-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylacetone is an organic compound with the molecular formula C₁₁H₁₄O₃. It is also known by other names such as veratryl acetone and 1-(3,4-dimethoxyphenyl)-2-propanone . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an acetone moiety. It is a clear, yellow to yellow-green liquid with a molecular weight of 194.23 g/mol .

Safety and Hazards

The safety data sheet for 3,4-Dimethoxyphenylacetone recommends avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . In case of contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

Mechanism of Action

Target of Action

3,4-Dimethoxyphenylacetone is primarily used as a starting material in the synthesis of α-methyl-dopa , an important nonproteogenic α-amino acid for pharmaceutical applications . The primary target of this compound is the enzyme that catalyzes the asymmetric amination process, specifically the strain Brevibacterium linens IFO 12141 .

Mode of Action

The compound undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain . This process results in the formation of an optically active amine, which is a crucial intermediate in the synthesis of α-methyl-dopa .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the asymmetric amination process . This process involves the conversion of this compound into an optically active amine, which is then used as a precursor in the synthesis of α-methyl-dopa .

Pharmacokinetics

The compound’s role as a precursor in the synthesis of α-methyl-dopa suggests that its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the subsequent steps in the synthesis process and the properties of the final product, α-methyl-dopa .

Result of Action

The result of the action of this compound is the production of an optically active amine . This amine serves as a crucial intermediate in the synthesis of α-methyl-dopa, an important nonproteogenic α-amino acid used in pharmaceutical applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the electrolytic epoxidation of isoeugenol-methylether, a key step in the preparation of this compound, requires specific conditions such as the presence of Br- ions and a specific temperature range . Additionally, the stability and efficacy of the compound can be affected by factors such as pH, temperature, and the presence of other chemical substances .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxyphenylacetone interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine . The nature of these interactions is primarily enzymatic, where the compound serves as a substrate for the enzyme.

Cellular Effects

Its derivative, α-methyl-dopa, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion into other compounds through enzymatic reactions. For example, it undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain, resulting in the formation of an optically active amine .

Metabolic Pathways

This compound is involved in the metabolic pathway of asymmetric amination, catalyzed by Brevibacterium linens IFO 12141 strain

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenylacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: 3,4-Dimethoxyphenylpropanol.

    Substitution: Various substituted phenylacetones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetone moiety.

    3,4-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of an acetone moiety.

    Veratraldehyde: Similar structure with an aldehyde group and used in similar synthetic applications.

Uniqueness

3,4-Dimethoxyphenylacetone is unique due to its specific combination of methoxy groups and an acetone moiety, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and serve as a precursor for important pharmaceutical compounds highlights its significance in both research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYZWICEDUEWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228267
Record name 2-Propanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-99-8
Record name (3,4-Dimethoxyphenyl)acetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-99-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name 776-99-8
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Record name 2-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name 1-(3,4-dimethoxyphenyl)acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.168
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERATRYL ACETONE
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Synthesis routes and methods

Procedure details

(3,4-Dimethoxyphenyl)-2-nitropropene (11) (200 g, 0.90 mol), palladium 10%/charcoal (10.0 g, either fresh or recycled), methanol (750 ml), water (220 ml) and sulfuric acid (96%, 28 ml) are charged to a steel autoclave thermostatted at 15° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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